molecular formula C21H21N5O4 B2610869 N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide CAS No. 941935-75-7

N-benzyl-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide

Cat. No.: B2610869
CAS No.: 941935-75-7
M. Wt: 407.43
InChI Key: LOAWVDSYOIZTLQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with several functional groups. It contains a benzyl group, an acetamide group, and a tetrahydroimidazo[2,1-c][1,2,4]triazin ring, which is a type of heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the heterocyclic ring and the various functional groups would significantly influence its structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its functional groups. For example, the acetamide group could undergo hydrolysis, and the benzyl group could participate in electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could influence its solubility in water .

Scientific Research Applications

Synthesis and Biological Activity

Several studies have focused on synthesizing derivatives of triazine and investigating their biological activities, excluding any information related to drug use, dosage, and side effects as requested.

  • Cyclooxygenase (COX) Inhibitory Activity : A study synthesized 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives, finding compounds with a 4-methoxyphenyl group exhibited strong inhibitory activity on COX-2 enzyme. Specifically, one compound showed high selectivity towards COX-2, supporting its potential use in targeting inflammation-related pathways (Ertas et al., 2022).

  • Anti-Inflammatory and Analgesic Agents : Another research synthesized novel compounds from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This highlights the potential of these compounds in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

  • Antimicrobial Activities : A study on novel triazole derivatives, including those with benzothiazole-2-yl acetamido groups, reported significant antimicrobial activity against various Candida species and pathogenic bacteria. This underscores the potential of these compounds in addressing resistant microbial infections (Altıntop et al., 2011).

  • Antioxidant and Anti-inflammatory Compounds : Research into N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides demonstrated both antioxidant and anti-inflammatory activities, indicating their potential in therapeutic applications for oxidative stress and inflammation-related diseases (Koppireddi et al., 2013).

  • Insecticidal Agents : A study synthesizing bioactive sulfonamide thiazole derivatives found significant toxic effects against the cotton leafworm, Spodoptera littoralis, presenting a potential avenue for developing new insecticidal agents (Soliman et al., 2020).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be a fire hazard .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Properties

IUPAC Name

N-benzyl-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4/c1-30-17-9-7-16(8-10-17)24-11-12-25-19(28)20(29)26(23-21(24)25)14-18(27)22-13-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOAWVDSYOIZTLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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